2-Chloro-6-(trifluoromethyl)pyridine

Beschreibung

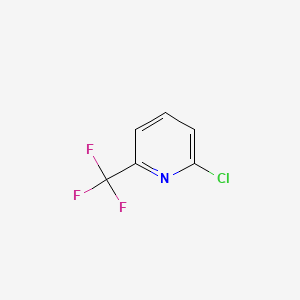

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVQMCQMDHBTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345169 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-95-4 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)pyridine

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable tools for the medicinal chemist.[1] Among these, 2-Chloro-6-(trifluoromethyl)pyridine has emerged as a critical structural motif and a versatile synthetic intermediate. Its strategic importance lies in the synergistic effect of its substituents: the trifluoromethyl (-CF3) group and the chlorine atom on the pyridine scaffold.

The trifluoromethyl group is renowned for its ability to enhance crucial drug-like properties, including increased lipophilicity for better membrane penetration, improved metabolic stability due to the strength of the C-F bond, and modulated electronic properties that can enhance binding affinity to target proteins.[1][2] The chlorine atom provides a reactive handle for a variety of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions, allowing for the construction of more complex and biologically active molecules.[3] This guide provides an in-depth examination of the core physical and chemical properties of 2-Chloro-6-(trifluoromethyl)pyridine, offering field-proven insights and practical methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A comprehensive understanding of the fundamental physical properties of a compound is paramount for its effective use in synthesis, process development, and formulation. The data below has been consolidated from various authoritative sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 39890-95-4 | [4][5][6][7] |

| Molecular Formula | C₆H₃ClF₃N | [4][5][6][7] |

| Molecular Weight | 181.54 g/mol | [4][5][6][7] |

| Appearance | White to off-white crystalline solid or powder.[4][8] | [4][5][8] |

| Melting Point | 32 - 36 °C | [4][5][7][9] |

| Boiling Point | 147.5 °C (at 760 mmHg); 60-62 °C (at 8 mmHg) | [4][5][7][8] |

| Density | ~1.416 g/cm³ at 25 °C | [4][5][8] |

| Flash Point | ~78 °C (closed cup) | [4][5][7][9] |

| Water Solubility | Insoluble | [4][9] |

| Refractive Index | ~1.447 | [5][8] |

Discussion of Properties:

2-Chloro-6-(trifluoromethyl)pyridine is a low-melting solid, which may exist as a colorless to off-white liquid depending on ambient temperature.[4][5] Its insolubility in water is a key characteristic, influencing extraction and purification procedures, which typically rely on organic solvents.[4][9] The significant difference between its atmospheric and vacuum boiling points underscores the utility of vacuum distillation for purification to prevent thermal decomposition.

Spectroscopic Profile: A Structural Verification Workflow

While physical constants provide a macroscopic view, spectroscopic data offers confirmation at the molecular level. The following describes the expected spectroscopic characteristics essential for structural verification and quality control.

Caption: Spectroscopic workflow for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals only in the aromatic region corresponding to the three protons on the pyridine ring. The coupling patterns (doublets and a triplet) would be characteristic of a 2,6-disubstituted pyridine system.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a sharp singlet, characteristic of the three equivalent fluorine atoms in the -CF₃ group. This is a definitive test for the presence and chemical environment of the trifluoromethyl moiety.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 181. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would provide unambiguous confirmation of the compound's elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would display strong absorption bands characteristic of C-F stretching (typically in the 1100-1300 cm⁻¹ region), C-Cl stretching, and aromatic C=C and C=N stretching vibrations.

Experimental Protocols for Physical Property Determination

To ensure reproducibility and accuracy in research, standardized protocols are essential. The following methods describe self-validating systems for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise melting point range, which is a critical indicator of purity.

-

Sample Preparation: Ensure the 2-Chloro-6-(trifluoromethyl)pyridine sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (32-36 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Validation: The melting point range is reported as T₁ - T₂. A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: Boiling Point Determination under Reduced Pressure

Given the compound's high atmospheric boiling point, vacuum distillation is the preferred method for both purification and boiling point determination to avoid decomposition.

-

Apparatus Setup: Assemble a micro-distillation apparatus suitable for vacuum work, including a Hickman still or similar equipment. Ensure all glass joints are properly sealed.

-

Sample Introduction: Place a small volume (1-2 mL) of the compound into the distillation flask along with a boiling chip or magnetic stirrer.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Carefully evacuate the system to the desired pressure (e.g., 8 mmHg).

-

Heating: Gently heat the distillation flask using an oil bath.

-

Observation and Measurement:

-

Observe for the condensation of vapor on the cold finger or condenser.

-

Record the temperature at which the condensate is consistently forming. This temperature, along with the corresponding pressure, is the boiling point.

-

-

Validation: The measurement should be repeatable. The observed boiling point of 60-62 °C at 8 mmHg serves as a benchmark for successful execution.[4][5][7]

Chemical Reactivity, Stability, and Safe Handling

The utility of 2-Chloro-6-(trifluoromethyl)pyridine in synthesis is defined by its reactivity and stability.

-

Stability: The compound is stable under standard storage conditions (room temperature, sealed, dry, dark place).[4] However, it may be sensitive to light, and prolonged exposure should be avoided.[9]

-

Incompatibilities: It is reactive with strong oxidizing agents, strong acids, and strong bases.[4][9] Contact with these materials should be avoided to prevent vigorous or hazardous reactions.

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and halides.[9]

Safety and Handling Workflow

Due to its toxicity profile—classified as fatal if swallowed and causing serious eye irritation—strict adherence to safety protocols is mandatory.[5][7][10]

Caption: Logical workflow for safe handling and use.

GHS Hazard Statements:

Precautionary Measures:

-

Work in a well-ventilated fume hood.[9]

-

Wear protective gloves, safety goggles with side shields, and a lab coat.[5][11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably locked up.[5][6]

-

Dispose of contents and container to an approved hazardous waste treatment facility.[5]

Conclusion

2-Chloro-6-(trifluoromethyl)pyridine is a foundational building block whose value is derived directly from its distinct physical and chemical properties. Its low melting point, solubility profile, and thermal characteristics dictate the practical conditions for its use in synthesis and purification. The presence of the trifluoromethyl and chloro substituents not only defines its utility in creating novel pharmaceuticals and agrochemicals but also necessitates strict adherence to safety and handling protocols due to its toxicity. This guide provides the technical data and procedural knowledge required for scientists to utilize this important compound effectively and safely in their research and development endeavors.

References

-

ChemBK. (n.d.). 2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:136353-03-2 | 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]

- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 7. 2-Chloro-6-(trifluoromethyl)pyridine 96 39890-95-4 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

2-Chloro-6-(trifluoromethyl)pyridine chemical structure and CAS number

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction: A Cornerstone Fluorinated Building Block

In the landscape of modern chemical synthesis, particularly within the agrochemical and pharmaceutical industries, fluorinated heterocyclic compounds have become indispensable tools.[1] The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into organic molecules can profoundly enhance their physicochemical and biological properties.[2] Among these, 2-Chloro-6-(trifluoromethyl)pyridine stands out as a pivotal intermediate, valued for its unique electronic properties and versatile reactivity.

The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, significantly modulates the reactivity of the pyridine ring, while the chlorine atom at the ortho-position serves as an excellent leaving group for nucleophilic substitution reactions.[3] This combination makes 2-Chloro-6-(trifluoromethyl)pyridine a highly sought-after precursor for creating complex molecules with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This guide, prepared for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical identity, synthesis, reactivity, applications, and handling protocols.

Chemical Identity and Core Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of 2-Chloro-6-(trifluoromethyl)pyridine are summarized below.

Chemical Structure:

The structure consists of a pyridine ring substituted at the C2 position with a chlorine atom and at the C6 position with a trifluoromethyl group.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 39890-95-4 | [4][5][6] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine | [6] |

| Molecular Formula | C₆H₃ClF₃N | [4][5] |

| Molecular Weight | 181.54 g/mol | [4][5] |

| Appearance | Colorless to off-white liquid or solid | [5][7] |

| Melting Point | 32-36 °C | [4] |

| Boiling Point | 60-62 °C @ 8 mmHg | [5] |

| Density | ~1.416 g/cm³ at 25 °C | [5] |

| Flash Point | 78 °C | [5][7] |

| Solubility | Insoluble in water | [5] |

The Chemistry of 2-Chloro-6-(trifluoromethyl)pyridine

Synthesis Pathways: From Picoline to a High-Value Intermediate

The industrial production of 2-Chloro-6-(trifluoromethyl)pyridine predominantly relies on a robust, multi-step process starting from picoline derivatives. The most established route involves the free-radical chlorination of a methyl group, followed by a halogen exchange (Halex) reaction.

Causality in Synthesis: The choice of this pathway is driven by the high reactivity of the methyl group's benzylic protons towards radical chlorination and the thermodynamic favorability of replacing C-Cl bonds with stronger C-F bonds using a fluorinating agent like anhydrous hydrogen fluoride (HF).[2] The high temperatures and catalysts used in the fluorination step are necessary to overcome the activation energy for this exchange.

Caption: Industrial synthesis workflow for 2-Chloro-6-(trifluoromethyl)pyridine.

Alternative methods, such as simultaneous vapor-phase chlorination and fluorination of picolines or cyclocondensation reactions using trifluoromethyl-containing building blocks, also exist and offer different advantages in terms of scalability and substrate scope.[8][9]

Reactivity and Mechanistic Insights

The synthetic utility of 2-Chloro-6-(trifluoromethyl)pyridine stems from its distinct reactivity profile, dominated by the lability of the C2-chlorine atom towards nucleophilic aromatic substitution (SNA_r).

Mechanistic Drivers:

-

Electron Deficiency: The electron-withdrawing nature of both the pyridine nitrogen and the potent trifluoromethyl group at C6 makes the ring electron-deficient. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

-

Leaving Group Stability: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the substitution reaction's progress after the initial nucleophilic attack.

This predictable reactivity allows for the facile introduction of a wide array of functional groups (e.g., -OR, -SR, -NR₂) at the C2 position, making it a versatile scaffold for building molecular complexity.

Caption: General schematic for Nucleophilic Aromatic Substitution.

Key Applications in Research and Development

The unique properties conferred by the trifluoromethylpyridine moiety have cemented its role in several high-value R&D sectors.

Agrochemicals

This compound is a cornerstone intermediate in the synthesis of modern pesticides.[2] The trifluoromethyl group often enhances the lipophilicity of the final active ingredient, improving its penetration through plant cuticles or insect exoskeletons.[2] Furthermore, it can block sites of metabolic degradation, leading to longer-lasting efficacy and lower required application rates.[2] Derivatives of 2-Chloro-6-(trifluoromethyl)pyridine are found in herbicides, insecticides, fungicides, and nematicides.[3][9][10]

Pharmaceutical and Drug Discovery

In medicinal chemistry, the trifluoromethylpyridine scaffold is a "privileged structure."[1] Its incorporation into drug candidates can lead to significant improvements in their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: The robust C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.

-

Binding Affinity: The trifluoromethyl group can engage in unique interactions with protein targets, such as hydrogen bonding or dipole interactions, enhancing binding potency.

-

Lipophilicity: The -CF3 group increases lipophilicity, which can improve a drug's ability to cross cell membranes.

It serves as a key building block for developing novel therapeutics targeting a wide range of diseases.[1]

Materials Science

The compound's thermal stability and unique electronic properties have generated interest in its use as a monomer or building block for specialty polymers and advanced materials.[11] These materials may find applications in electronics or as high-performance coatings.

Experimental Protocol: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine

This protocol details a representative nucleophilic aromatic substitution, demonstrating the compound's utility. It is designed as a self-validating system, incorporating in-process checks and purification.

Objective: To replace the 2-chloro substituent with a methoxy group.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for eluent

Protocol:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.

-

Stir the solution at room temperature.

-

-

Reagent Addition:

-

Add sodium methoxide (1.2 eq) portion-wise to the solution. Causality: A slight excess of the nucleophile ensures the reaction goes to completion.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to reflux (approx. 65 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with 9:1 Hexanes:Ethyl Acetate. Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically higher-Rf, product spot confirms the reaction is proceeding.

-

-

Workup:

-

Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between DCM and water.

-

Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash neutralizes any unreacted base, and the brine wash removes residual water.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent.

-

-

Characterization:

-

Combine the pure fractions (identified by TLC) and concentrate to yield 2-Methoxy-6-(trifluoromethyl)pyridine as the final product.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety, Handling, and Storage

2-Chloro-6-(trifluoromethyl)pyridine is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H300 / H301 | Fatal or Toxic if swallowed | [12] |

| H312 | Harmful in contact with skin | [12] |

| H315 | Causes skin irritation | [12] |

| H319 | Causes serious eye irritation | [12] |

| H331 | Toxic if inhaled | [12] |

| H335 | May cause respiratory irritation | [12] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[12]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Handling Practices: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][12] Keep the container tightly sealed and store in a locked cabinet or area.[12]

-

Disposal: Dispose of contents and container to an approved hazardous waste collection point in accordance with local, regional, and national regulations.[7]

Conclusion

2-Chloro-6-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined reactivity, driven by the synergistic effects of the chloro and trifluoromethyl substituents, provides chemists with a reliable and versatile platform for molecular design. From protecting crops to forming the core of next-generation pharmaceuticals, its impact is significant and widespread. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in the laboratory and beyond.

References

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. Chem-Impex.

-

2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4. ChemicalBook.

-

2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet. ChemicalBook.

-

2-Chloro-6-(trifluoromethyl)pyridine. Echemi.

-

Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-6-(trifluoromethyl)pyridine. ChemicalBook.

-

2-Chloro-6-(trifluoromethyl)pyridine 96 39890-95-4. Sigma-Aldrich.

-

2-Chloro-6-(trifluoromethyl)pyridine Safety Data Sheet. Fisher Scientific.

-

SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

How to prepare and use 2-Chloro-6-(trifluoromethyl)pyridine efficiently?. Guidechem.

-

Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5. Smolecule.

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate.

-

2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. TCI Chemicals.

-

Purine, 2-chloro-6-(trifluoromethyl)-. NIST WebBook.

-

2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE - Physico-chemical Properties. ChemBK.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications.

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

-

2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6. Sigma-Aldrich.

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem.

-

2-Chloro-6-fluoro-pyridine - MS (GC) Spectrum. SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-6-(trifluoromethyl)pyridine 96 39890-95-4 [sigmaaldrich.com]

- 5. 2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4 [m.chemicalbook.com]

- 6. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

2-Chloro-6-(trifluoromethyl)pyridine NMR spectral data interpretation

An In-Depth Technical Guide to the NMR Spectral Interpretation of 2-Chloro-6-(trifluoromethyl)pyridine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-chloro-6-(trifluoromethyl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to offer field-proven insights into experimental design, data interpretation, and the underlying physicochemical principles that govern the spectral characteristics of this versatile chemical intermediate.

Introduction: The Molecule and the Method

2-Chloro-6-(trifluoromethyl)pyridine is a key building block in modern synthetic chemistry, particularly in the agrochemical and pharmaceutical industries. Its unique electronic structure, arising from the interplay between the electron-deficient pyridine ring, an electronegative chloro substituent, and a strongly electron-withdrawing trifluoromethyl group, makes NMR spectroscopy an indispensable tool for its characterization. Understanding its ¹H, ¹³C, and ¹⁹F NMR spectra is critical for reaction monitoring, quality control, and structural verification. This guide elucidates the nuances of these spectra, grounded in the fundamental principles of NMR.

Structural Features and Their NMR Implications

The NMR spectrum of a molecule is a direct reflection of its electronic landscape. In 2-chloro-6-(trifluoromethyl)pyridine, three key features dictate the chemical shifts and coupling constants observed:

-

The Pyridine Nitrogen: As an sp²-hybridized heteroatom, the nitrogen atom is highly electronegative, leading to a general deshielding (downfield shift) of all ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6).[1][2]

-

The Chloro Group (C2): This electronegative halogen further withdraws electron density from the ring, primarily influencing the chemical shift of the carbon it is attached to (C2) and, to a lesser extent, the adjacent C3.

-

The Trifluoromethyl Group (C6): The -CF₃ group is one of the most powerful electron-withdrawing groups. It significantly deshields the C6 carbon and the neighboring H5 proton. Furthermore, the three fluorine atoms introduce characteristic spin-spin couplings to nearby carbon and hydrogen nuclei.

The combination of these effects creates a distinct and predictable NMR fingerprint.

Caption: Structure of 2-chloro-6-(trifluoromethyl)pyridine with atom numbering.

Experimental Protocol: Acquiring High-Quality Spectra

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is a self-validating system designed to minimize artifacts and ensure spectral accuracy.

Step-by-Step Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of 2-chloro-6-(trifluoromethyl)pyridine for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[3][4] The compound is a solid at room temperature (m.p. 32-36 °C), simplifying handling.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice. Add approximately 0.6-0.7 mL of the solvent to the vial.[3][5]

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] This step is critical to achieve good magnetic field homogeneity (shimming) and prevent line broadening.[3]

-

Internal Standard: For precise chemical shift referencing, TMS (tetramethylsilane) is often pre-dissolved in the deuterated solvent by the manufacturer. If not, one drop of a dilute TMS solution can be added. TMS is set to 0.00 ppm.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize resolution. For ¹H NMR, aim for a narrow, symmetrical peak shape on the TMS signal.

-

Acquire the ¹H spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

Acquire the proton-decoupled ¹³C and ¹⁹F spectra. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 128 to 1024). ¹⁹F is a highly receptive nucleus, so fewer scans are needed.[6]

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectral Data Interpretation

¹H NMR Spectrum

The proton NMR spectrum will display three distinct signals corresponding to H3, H4, and H5 in the aromatic region.

-

H4: This proton is expected to be the most shielded of the three, but still downfield due to the aromatic system. It will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H3 and H5 (³JHH ≈ 8.0 Hz).

-

H3: This proton is coupled to H4, appearing as a doublet (³JHH ≈ 8.0 Hz). Its chemical shift will be influenced by the adjacent chloro group.

-

H5: This proton is coupled to H4, also appearing as a doublet (³JHH ≈ 8.0 Hz). It is adjacent to the strongly electron-withdrawing -CF₃ group, which will likely cause it to be the most deshielded (furthest downfield) of the three protons. A small four-bond coupling to the fluorine atoms (⁴JHF) may cause slight broadening of this signal.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.9 - 8.1 | d | ³J(H5,H4) ≈ 8.0 |

| H4 | ~7.7 - 7.9 | t | ³J(H4,H5) ≈ 8.0, ³J(H4,H3) ≈ 8.0 |

| H3 | ~7.5 - 7.7 | d | ³J(H3,H4) ≈ 8.0 |

Note: Predicted values are based on typical data for substituted pyridines. The actual spectrum can be viewed at sources like ChemicalBook.[7]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six signals, one for each unique carbon atom.

-

C2 & C6: These carbons, directly bonded to nitrogen, are significantly deshielded. C2 is further deshielded by the chlorine atom. C6 experiences strong coupling to the three fluorine atoms, causing its signal to appear as a quartet with a large coupling constant (¹JCF ≈ 275 Hz ).[8] The quadrupolar moment of the ¹⁴N nucleus can cause broadening of the signals for the adjacent C2 and C6 carbons.[9][10][11]

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also be a quartet due to one-bond coupling to fluorine (¹JCF ), but its chemical shift will be in a different region, typically around 120-123 ppm.[8][12]

-

C4: This carbon is typically the most shielded of the pyridine ring carbons.

-

C3 & C5: These carbons will have intermediate chemical shifts. C5 may show a small two-bond coupling to the fluorine atoms (²JCF ).

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (J, Hz) |

| C2 | ~151 | s | - |

| C6 | ~149 | q | ¹J(C,F) ≈ 35 Hz |

| C4 | ~140 | s | - |

| C5 | ~128 | q (small) | ³J(C,F) ≈ 3 Hz |

| C3 | ~122 | s | - |

| CF₃ | ~121 | q | ¹J(C,F) ≈ 275 Hz |

Note: Predicted values are synthesized from spectral databases and literature data for similar compounds.[8][12][13]

¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides unambiguous confirmation of the trifluoromethyl group.[6][14]

-

Signal: Since the three fluorine atoms in the -CF₃ group are chemically equivalent, the proton-decoupled ¹⁹F NMR spectrum will show a single, sharp singlet.

-

Chemical Shift: The chemical shift for a -CF₃ group on a pyridine ring is typically observed in the range of δ -65 to -70 ppm (relative to CFCl₃ at 0 ppm).[8][12] This distinct chemical shift region is highly diagnostic.

Caption: Key through-bond J-couplings in 2-chloro-6-(trifluoromethyl)pyridine.

Conclusion

The NMR spectra of 2-chloro-6-(trifluoromethyl)pyridine are rich with structural information. A systematic interpretation, beginning with an understanding of the electronic effects of the substituents, allows for the complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals. The characteristic downfield shifts in the ¹H spectrum, the distinct quartets for the C6 and CF₃ carbons in the ¹³C spectrum, and the singlet in the diagnostic -65 to -70 ppm region of the ¹⁹F spectrum collectively form a unique spectral signature. This guide provides the foundational knowledge and practical protocols for researchers to confidently utilize NMR spectroscopy in the analysis of this important chemical compound.

References

-

Jeol USA, Inc. (2004). Submicro scale NMR sample preparation for volatile chemicals. J Chem Ecol. 30(11):2153-61. Available at: [Link]

-

Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link].

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Canadian Journal of Chemistry. (1975). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at: [Link]

-

BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like? Blog - BTC. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Available at: [Link]

-

Roy, S. S., et al. (2015). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH National Library of Medicine. Available at: [Link]

-

Magnetic Resonance in Chemistry. (1985). Nitrogen and Oxygen Nuclear Quadrupole and Nuclear Magnetic Resonance Spectroscopic Study of N-0 Bonding in Pyridine. Available at: [Link]

-

Barskiy, D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. NIH National Library of Medicine. Available at: [Link]

-

Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. Available at: [Link]

-

University of Toronto. (n.d.). NMR Sample Preparation. Available at: [Link]

-

American Chemical Society. (n.d.). Supporting Information for Trifluoromethylation of Aryl Chlorides. Available at: [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

-

Canadian Science Publishing. (1975). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at: [Link]

-

Sci-Hub. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Available at: [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Available at: [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Contreras, R. H., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Jeger, P., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]

-

Jeger, P., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. Available at: [Link]

-

Angell, Y. L., et al. (2021). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

-

Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Available at: [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Direct C-H Trifluoromethylation of Heteroarenes. Available at: [Link]

-

Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

University of Rochester. (n.d.). Fluorine NMR. Available at: [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Ikeda, R., et al. (1968). Nuclear quadrupole resonance of nitrogen-14 in some pyridine derivatives. The Journal of Physical Chemistry. Available at: [Link]

-

Liptak, M. D., et al. (2013). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. NIH National Library of Medicine. Available at: [Link]

-

University of the West Indies. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Wikipedia. (n.d.). J-coupling. Available at: [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

Sources

- 1. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. organomation.com [organomation.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 10. reddit.com [reddit.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. rsc.org [rsc.org]

- 13. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]

- 14. biophysics.org [biophysics.org]

1H NMR spectrum of 2-Chloro-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-(trifluoromethyl)pyridine

Introduction

2-Chloro-6-(trifluoromethyl)pyridine is a key heterocyclic building block in modern synthetic chemistry. Its unique electronic properties, imparted by the chloro and trifluoromethyl substituents, make it a valuable precursor in the development of novel agrochemicals and pharmaceuticals.[1] For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical technique for the structural elucidation of organic molecules in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-6-(trifluoromethyl)pyridine. We will delve into the theoretical principles governing its spectral features, present a detailed interpretation of the chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-quality data. The causality behind experimental choices and spectral interpretation is emphasized to provide field-proven insights for professionals in the field.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule is dictated by the distinct magnetic environments of its protons. In 2-Chloro-6-(trifluoromethyl)pyridine, three protons are attached to the aromatic pyridine ring at positions 3, 4, and 5. Their chemical shifts (δ) and spin-spin coupling patterns (J) are influenced by several key factors within the molecular structure.

Influence of Substituents on Proton Chemical Shifts

The electron density around a proton nucleus determines its resonance frequency. Electron-withdrawing groups decrease the electron density (a phenomenon known as deshielding), causing the proton to resonate at a higher frequency, or further "downfield" (higher ppm value).[2][3]

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of all ring protons compared to those in benzene.[4][5] This effect is most pronounced at the α-positions (C2 and C6).

-

Chlorine Atom (at C2): Chlorine exhibits a dual electronic effect. Its high electronegativity causes a strong inductive electron withdrawal (-I effect), which deshields nearby protons, particularly H-3. It also possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect), which would be a shielding effect. For halogens, the inductive effect typically dominates, resulting in a net deshielding of the ring protons.[2][6]

-

Trifluoromethyl Group (CF₃ at C6): The CF₃ group is a powerful electron-withdrawing group due to the intense inductive effect of the three highly electronegative fluorine atoms.[7] This leads to significant deshielding of the ring protons, with the strongest effect on the adjacent proton, H-5.

Combining these effects, we can predict the relative chemical shifts: H-4 will be the most shielded (most upfield) proton, as it is furthest from the strongly withdrawing substituents. H-3 and H-5 will be significantly deshielded (downfield) due to their proximity to the chlorine and trifluoromethyl groups, respectively.

Predicted Spin-Spin Coupling Patterns

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent neighboring protons, causing signals to split into multiple lines (multiplets). The number of lines is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

-

H-3: Is adjacent to H-4. It will be split by H-4 into a doublet (d) .

-

H-4: Is adjacent to both H-3 and H-5. It will be split by these two protons into a triplet (t) , assuming the coupling constants J(H3-H4) and J(H4-H5) are similar.

-

H-5: Is adjacent to H-4. It will be split by H-4 into a doublet (d) .

The magnitude of the coupling, the coupling constant (J), provides structural information. For protons on a pyridine ring, three-bond (ortho) coupling is typically in the range of 6-8 Hz.[8] Long-range coupling to the fluorine atoms of the CF₃ group (e.g., ⁴JHF) can sometimes be observed, which would further split the signal of H-5 into a doublet of quartets (dq), though this may not be resolved in lower-field spectrometers.

Data Interpretation and Summary

Based on the theoretical analysis and reference spectral data, the ¹H NMR spectrum of 2-Chloro-6-(trifluoromethyl)pyridine can be unequivocally assigned.[9] The aromatic region of the spectrum will display a characteristic three-proton system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | Triplet (t) | ³J ≈ 7.8 Hz |

| H-3 | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 7.8 Hz |

| H-5 | ~8.1 - 8.3 | Doublet (d) | ³J ≈ 7.8 Hz |

Note: Chemical shifts are solvent-dependent and may vary slightly. The provided values are typical for a CDCl₃ solution.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. Adherence to these steps ensures reproducibility and data integrity.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of 2-Chloro-6-(trifluoromethyl)pyridine. The precision is crucial for any subsequent quantitative analysis (qNMR).

-

Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[10]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is chemically inert and its protons produce a single, sharp signal at 0.00 ppm, serving as the universal reference standard for chemical shifts.[2]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

Spectrometer Setup and Data Acquisition

The following parameters are based on a 400 MHz spectrometer but can be adapted.[10]

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent (e.g., the 'D' in CDCl₃) to stabilize the magnetic field against drift.

-

Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to ensure maximum signal transmission and sensitivity.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set a spectral width that encompasses the expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. The number will depend on the sample concentration.

-

Relaxation Delay (d1): Set a relaxation delay of 1.5-2.0 seconds to allow protons to return to their equilibrium state between pulses, ensuring accurate signal integration.[10]

-

Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each multiplet. The relative integral values correspond to the ratio of protons giving rise to those signals (in this case, expected to be 1:1:1).

Visualization of Structure and Workflow

Diagrams are essential for visualizing molecular relationships and experimental processes.

Caption: Molecular structure and key ³J (ortho) coupling interactions.

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Advanced Techniques for Structural Verification

For complex molecules or in cases of signal overlap, one-dimensional spectra may be insufficient. Two-dimensional NMR experiments provide deeper structural insights by revealing correlations between nuclei.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. A cross-peak between two signals in a COSY spectrum definitively proves that those two protons are spin-coupled.[10] For 2-Chloro-6-(trifluoromethyl)pyridine, COSY would show correlations between H-3/H-4 and H-4/H-5, confirming their connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[10] It is invaluable for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons, providing irrefutable evidence for the overall structure.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem Technical Support Center.

- ChemicalBook. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum.

- Katcka, M., & Urbanski, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Institute of Organic Chemistry, Polish Academy of Sciences.

- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.

- Angell, C. A., & Shuppert, J. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7).

- Wang, Y., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.

- Chem-Impex. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. pubs.aip.org [pubs.aip.org]

- 6. reddit.com [reddit.com]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-6-(trifluoromethyl)pyridine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-(trifluoromethyl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering a framework for spectral interpretation and assignment. We will explore the intricate interplay of substituent effects on the pyridine ring and provide a detailed experimental protocol for acquiring high-fidelity ¹³C NMR data for this and similar fluorinated heterocyclic compounds.

Foundational Principles: Substituent Effects on the Pyridine Ring

The ¹³C NMR spectrum of an aromatic or heteroaromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. The introduction of substituents onto the pyridine ring in 2-Chloro-6-(trifluoromethyl)pyridine dramatically influences the chemical shifts of the ring carbons through a combination of inductive and resonance effects.

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are primarily related to the electronegativity of the substituent. Both the chlorine (Cl) and the trifluoromethyl (CF₃) groups are strongly electronegative, leading to a withdrawal of electron density from the ring. This deshielding effect generally causes a downfield shift (to higher ppm values) for the carbon atoms, particularly those in close proximity to the substituents. The trifluoromethyl group, with its three highly electronegative fluorine atoms, exerts a potent inductive effect.

-

Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring. The chlorine atom, possessing lone pairs of electrons, can act as a π-donor, pushing electron density into the ring. This shielding effect would tend to cause an upfield shift (to lower ppm values), particularly at the ortho and para positions. Conversely, the trifluoromethyl group is a π-acceptor, withdrawing electron density from the ring via resonance, which leads to deshielding.

In 2-Chloro-6-(trifluoromethyl)pyridine, the final observed chemical shifts are a net result of these competing and reinforcing electronic influences.

Spectral Analysis and Peak Assignment

The experimental ¹³C NMR spectrum of 2-Chloro-6-(trifluoromethyl)pyridine presents a unique fingerprint of the molecule's electronic structure. Based on the principles of substituent effects and analysis of data for related compounds such as 2-chloropyridine and trifluoromethyl-substituted pyridines, a confident assignment of the signals can be achieved.

Table 1: Predicted and Assigned ¹³C NMR Chemical Shifts for 2-Chloro-6-(trifluoromethyl)pyridine

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Observed Signal Characteristics | Assignment Rationale |

| C2 | 151-154 | Singlet (or very small coupling) | Attached to the electronegative chlorine atom; significant downfield shift. |

| C6 | 148-151 | Quartet (²JCF) | Directly attached to the strongly electron-withdrawing CF₃ group; significant downfield shift and coupling to fluorine. |

| C4 | 138-141 | Singlet (or very small coupling) | Para to both substituents, influenced by the electron-withdrawing nature of both Cl and CF₃. |

| C3 | 120-123 | Quartet (³JCF) | Ortho to the chlorine and meta to the CF₃ group; experiences a combination of inductive withdrawal and potential resonance donation from Cl, along with long-range coupling to fluorine. |

| C5 | 118-121 | Singlet (or very small coupling) | Meta to the chlorine and ortho to the CF₃ group, influenced by the strong inductive effect of the adjacent CF₃ group. |

| CF₃ | 120-124 | Quartet (¹JCF) | The carbon of the trifluoromethyl group itself, exhibiting a large one-bond coupling to the three fluorine atoms.[1] |

Note: The predicted chemical shift ranges are estimations based on additive substituent effects from related molecules and general principles. The most defining feature for assignment, beyond the chemical shift, is the carbon-fluorine coupling.

The Signature of Fluorine: Carbon-Fluorine (C-F) Coupling

A hallmark of the ¹³C NMR spectra of organofluorine compounds is the presence of spin-spin coupling between the ¹³C and ¹⁹F nuclei.[2] Since ¹⁹F has a nuclear spin (I) of ½, it couples to neighboring carbon atoms, splitting their signals into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

-

¹JCF (One-bond coupling): This is the coupling between the carbon of the trifluoromethyl group and the directly attached fluorine atoms. It is typically very large, often in the range of 250-300 Hz, and results in a characteristic quartet (due to coupling with three equivalent fluorine atoms).[3]

-

²JCF (Two-bond coupling): The carbon atom adjacent to the trifluoromethyl group (C6 in this case) will exhibit a smaller coupling, typically in the range of 30-40 Hz, also appearing as a quartet.[1]

-

³JCF (Three-bond coupling): Coupling over three bonds is also commonly observed, though with a smaller coupling constant, usually in the range of 3-8 Hz. In 2-Chloro-6-(trifluoromethyl)pyridine, the C3 and C5 carbons are positioned to potentially show this long-range coupling, which may appear as a quartet or result in signal broadening.[4]

-

Longer-range coupling (⁴JCF and beyond): While less common, long-range C-F coupling can occur in conjugated systems.[5]

The presence and magnitude of these C-F coupling constants are invaluable for the unambiguous assignment of the carbon signals in the pyridine ring.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of 2-Chloro-6-(trifluoromethyl)pyridine requires careful consideration of experimental parameters to ensure adequate signal-to-noise and resolution.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Program: Employ a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm to encompass the entire expected range of ¹³C chemical shifts.

-

Acquisition Time (AT): Use an acquisition time of at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

-

Data Processing:

-

Apply an exponential line broadening function (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Visualizing Substituent Effects and Spectral Data

Diagrams can be powerful tools for visualizing the relationships between molecular structure and spectral data.

Figure 1: A conceptual diagram illustrating the primary electronic effects influencing the ¹³C NMR chemical shifts in 2-Chloro-6-(trifluoromethyl)pyridine.

Conclusion

The ¹³C NMR spectrum of 2-Chloro-6-(trifluoromethyl)pyridine is a rich source of structural information, governed by the strong inductive and resonance effects of the chloro and trifluoromethyl substituents. A thorough understanding of these principles, particularly the characteristic carbon-fluorine coupling patterns, allows for the confident assignment of all carbon signals. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, which is fundamental for the structural elucidation and characterization of this and other complex fluorinated molecules in a research and development setting.

References

-

ACD/Labs. A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]

- Supporting Information for a relevant chemical synthesis paper. (2018). Organic Letters. This is a representative example of supporting information that contains experimental NMR data for related compounds.

-

Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

Mass spectrometry fragmentation of 2-Chloro-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-(trifluoromethyl)pyridine

Introduction

2-Chloro-6-(trifluoromethyl)pyridine is a halogenated heterocyclic compound of significant interest in the chemical industry, primarily serving as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both an electronegative chlorine atom and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical properties that are leveraged in drug design.[1] A thorough understanding of its behavior under mass spectrometric analysis is paramount for researchers in process development, quality control, and metabolomics for unambiguous identification, structural elucidation of derivatives, and quantification in complex matrices.

This guide provides a detailed examination of the fragmentation pathways of 2-chloro-6-(trifluoromethyl)pyridine under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. As a Senior Application Scientist, the narrative moves beyond simple spectral interpretation to explain the causal mechanisms behind the observed fragmentation, offering field-proven insights into experimental design and data analysis.

Core Principles: Ionization and Substituent Effects

The fragmentation of 2-chloro-6-(trifluoromethyl)pyridine is dictated by the inherent stability of the pyridine ring and the profound electronic influence of its substituents. The molecular weight of the compound is 181.54 g/mol (for the 35Cl isotope).[2][3]

-

Ionization Sites: In Electron Ionization (EI), the initial ionization event involves the removal of an electron to form a radical cation (M•+).[4] The most probable sites for electron removal are the non-bonding (n) electrons on the nitrogen or chlorine atoms, which have lower ionization energies than the π-electrons of the aromatic ring or the σ-electrons of the C-C and C-H bonds.[5]

-

Substituent Influence: The chlorine atom can be lost as a radical (Cl•), a common pathway for chloroaromatics. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that destabilizes the adjacent C-C bond, making the loss of a •CF₃ radical a highly favorable fragmentation pathway.[6][7]

Under the milder conditions of Electrospray Ionization (ESI), ionization typically occurs via protonation of the most basic site, which is the pyridine nitrogen, to form an even-electron [M+H]⁺ ion. The subsequent fragmentation in tandem mass spectrometry (MS/MS) is driven by the loss of stable neutral molecules.[8]

Electron Ionization (EI) Fragmentation Analysis

EI is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to extensive and reproducible fragmentation.[4] The 70 eV EI mass spectrum provides a characteristic fingerprint valuable for library matching and structural confirmation.

The Molecular Ion (M•+)

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 181. A crucial diagnostic feature is the presence of an isotopic peak at m/z 183, with an intensity approximately one-third of the m/z 181 peak, which is characteristic of the natural abundance of the 35Cl and 37Cl isotopes.[9] While EI can cause extensive fragmentation, the stability of the aromatic ring should allow for a discernible molecular ion peak.[10]

Primary Fragmentation Pathways

The initial fragmentation of the M•+ ion is governed by the cleavage of the bonds connecting the substituents to the pyridine ring.

-

Loss of Chlorine Radical (•Cl): This is a highly probable event, resulting in the formation of an even-electron cation at m/z 146 . This fragment, the 2-(trifluoromethyl)pyridine cation, is stabilized by the aromatic system.

C₆H₃ClF₃N•+ → [C₆H₄F₃N]⁺ + •Cl

(m/z 181) → (m/z 146)

-

Loss of Trifluoromethyl Radical (•CF₃): The cleavage of the C-CF₃ bond results in the loss of a neutral •CF₃ radical (69 u). This pathway forms the 2-chloropyridine cation at m/z 112 .

C₆H₃ClF₃N•+ → [C₆H₃ClN]⁺ + •CF₃

(m/z 181) → (m/z 112)

Secondary Fragmentation and Ring Fission

The primary fragment ions undergo further dissociation, often involving the pyridine ring itself. A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide (HCN).

-

From the [M-Cl]⁺ ion (m/z 146), a potential subsequent loss involves the trifluoromethyl group, though rearrangement may be required. A more likely fragmentation is the loss of a fluorine atom or HF.

-

From the [M-CF₃]⁺ ion (m/z 112), the loss of HCN (27 u) is a plausible pathway, leading to a fragment ion at m/z 85 .

Data Summary: Key EI Fragment Ions

The following table summarizes the anticipated major ions in the EI mass spectrum. Relative intensities are inferred based on general fragmentation principles and data from the analogous isomer, 2-chloro-4-(trifluoromethyl)pyridine.[11]

| m/z (35Cl) | m/z (37Cl) | Proposed Ion Structure | Neutral Loss | Notes |

| 181 | 183 | [C₆H₃ClF₃N]•+ | - | Molecular Ion (M•+) |

| 146 | - | [C₆H₄F₃N]⁺ | •Cl | Loss of chlorine radical |

| 112 | 114 | [C₆H₃ClN]⁺ | •CF₃ | Loss of trifluoromethyl radical |

| 85 | 87 | [C₅H₂Cl]⁺ | •CF₃, HCN | Subsequent loss of HCN |

Proposed EI Fragmentation Scheme

The logical flow of fragmentation from the molecular ion is visualized below.

Caption: Proposed EI fragmentation pathway for 2-Chloro-6-(trifluoromethyl)pyridine.

Electrospray Ionization (ESI) Tandem MS Analysis

ESI is a soft ionization technique ideal for analyzing polar molecules and providing molecular weight information.[12] For 2-chloro-6-(trifluoromethyl)pyridine, analysis in positive ion mode will yield the protonated molecule, [M+H]⁺, at m/z 182/184. Tandem mass spectrometry (MS/MS) through Collision-Induced Dissociation (CID) is then used to induce fragmentation and provide structural information.

CID of the Protonated Molecule [M+H]⁺

The fragmentation of the even-electron [M+H]⁺ ion is dominated by the loss of stable neutral molecules.

-

Loss of Hydrogen Chloride (HCl): The most intuitive fragmentation pathway for the protonated species is the elimination of a neutral HCl molecule (36.5 u). This would generate the 2-(trifluoromethyl)pyridine cation at m/z 146 . This is often a favorable pathway for protonated chloro-heterocycles.[8]

[C₆H₄ClF₃N]⁺ → [C₆H₄F₃N]⁺ + HCl

(m/z 182) → (m/z 146)

-

Loss of Trifluoromethane (CHF₃): Another possible neutral loss is trifluoromethane (70 u), which would result in the formation of the 2-chloropyridinium ion at m/z 112 .

[C₆H₄ClF₃N]⁺ → [C₆H₄ClN]⁺ + CHF₃

(m/z 182) → (m/z 112)

Proposed ESI-MS/MS Fragmentation Scheme

The CID pathways for the protonated molecule are illustrated in the diagram below.

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-Chloro-6-(trifluoromethyl)pyridine.

Experimental Protocols

To ensure data integrity and reproducibility, the following validated protocols are recommended.

Protocol for GC-EI-MS Analysis

This method is ideal for the analysis of the pure compound or its presence in simple, volatile matrices.

-

Sample Preparation:

-

Accurately weigh ~1 mg of 2-chloro-6-(trifluoromethyl)pyridine.

-

Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL. Scientist's Note: Ethyl acetate is often preferred to minimize potential solvent-reagent interactions, though methanol offers good solubility.

-

-

Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. This non-polar phase provides excellent resolution for a broad range of semi-volatile compounds.[13]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C. Justification: This program ensures the compound elutes as a sharp peak and cleanses the column of any less volatile contaminants.

-

-

-

Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Electron Energy: 70 eV. Justification: This is the industry standard energy, which creates reproducible fragmentation patterns that are directly comparable to commercial libraries like NIST.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Protocol for LC-ESI-MS/MS Analysis

This method is suitable for analyzing the compound in complex matrices like biological fluids or environmental samples, where chromatographic separation from non-volatile components is essential.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile.

-

-

Liquid Chromatography (LC) Conditions:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Justification: Formic acid is a crucial additive that provides a source of protons to facilitate efficient ionization in positive ESI mode.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: +4500 V.

-

Source Temperature: 500 °C.

-

Gas 1 (Nebulizer): 50 psi.

-

Gas 2 (Heater): 50 psi.

-

MS1 Scan: Scan for the precursor ion at m/z 182.

-

MS2 Product Ion Scan: Select m/z 182 as the precursor and scan for product ions from m/z 50-190. Optimize collision energy (typically 15-35 eV) to maximize the intensity of the desired fragment ions (e.g., m/z 146).

-

Conclusion

The mass spectrometric fragmentation of 2-chloro-6-(trifluoromethyl)pyridine is logical and highly predictable, governed by the stability of the aromatic core and the nature of its substituents. Under EI, the primary fragmentation pathways involve the facile loss of •Cl and •CF₃ radicals, yielding diagnostic ions at m/z 146 and 112, respectively. Under ESI-MS/MS, the protonated molecule preferentially loses stable neutrals like HCl and CHF₃ to produce the same key fragment ions. The distinct isotopic signature from the chlorine atom serves as an additional, unambiguous confirmation of identity. By employing the robust analytical protocols detailed herein, researchers can confidently identify and characterize this important chemical intermediate, ensuring the integrity and quality of their work in drug discovery and development.

References

-

Wang, H.-Y., Xiang, Z., Guo, Y.-L., & Li, Z.-L. (2013). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(5), 761–767. [Link]

-

Wang, H.-Y., Xiang, Z., Guo, Y.-L., & Li, Z.-L. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (General principles referenced, specific URL not applicable).

-

NIST. (n.d.). Purine, 2-chloro-6-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-